Loratadine impurity I
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Overview
Description
Loratadine impurity I is a byproduct formed during the synthesis of loratadine, a second-generation antihistamine used to treat allergies. . Understanding and controlling impurities in pharmaceutical compounds is crucial for ensuring the safety and efficacy of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine impurity I can be synthesized by substituting 8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one for 9-fluoro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one and employing similar methods as steps D through F of a preparative example . The synthesis involves a series of reactions including Grignard reactions, which are known for their highly basic and low-temperature conditions .
Industrial Production Methods
Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the bulk drug substance . This method ensures the impurity is isolated and characterized accurately, maintaining the quality of the pharmaceutical product.
Chemical Reactions Analysis
Types of Reactions
Loratadine impurity I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the impurity into other derivatives.
Substitution: The impurity can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Scientific Research Applications
Loratadine impurity I has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of loratadine.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic effects.
Industry: Utilized in quality control and method validation processes in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of loratadine impurity I involves its interaction with histamine H1 receptors. By binding to these receptors, the impurity can inhibit the binding of histamine, thereby reducing allergic reactions . The molecular targets and pathways involved include the histamine signaling pathway, which plays a crucial role in allergic responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to loratadine impurity I include:
Desloratadine: The active metabolite of loratadine.
3-Hydroxy Desloratadine: A hydroxylated derivative of desloratadine.
5-Hydroxy Desloratadine: Another hydroxylated derivative of desloratadine
Uniqueness
This compound is unique due to its specific chemical structure and formation during the synthesis of loratadine. Its presence and characterization are essential for ensuring the purity and safety of loratadine as a pharmaceutical product .
By understanding the properties, synthesis, and applications of this compound, researchers and pharmaceutical manufacturers can better control and utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEKZPHQSXPSRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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